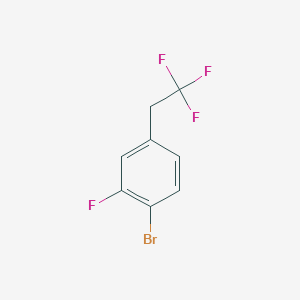
1-Bromo-2-fluoro-4-(2,2,2-trifluoroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-fluoro-4-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C8H5BrF4. It is characterized by a benzene ring substituted with a bromine atom, a fluorine atom, and a trifluoroethyl group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluoro-4-(2,2,2-trifluoroethyl)benzene can be synthesized through several methods, including halogenation and trifluoroethylation reactions. One common approach involves the bromination of 2-fluoro-4-(2,2,2-trifluoroethyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of high-pressure reactors and controlled temperature conditions to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-fluoro-4-(2,2,2-trifluoroethyl)benzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium hydroxide (NaOH) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-Bromo-2-fluoro-4-(2,2,2-trifluoroethyl)benzene is utilized in various scientific research fields, including chemistry, biology, medicine, and industry. Its unique chemical structure makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new chemical entities. Biology: It serves as a probe in biological studies to understand molecular interactions and pathways. Medicine: It is explored for its potential therapeutic applications in drug discovery and development. Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Bromo-2-fluoro-4-(2,2,2-trifluoroethyl)benzene exerts its effects depends on the specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic processes.
Receptors: It may bind to receptors, triggering signal transduction pathways.
Comparison with Similar Compounds
1-Bromo-2-fluoro-4-(2,2,2-trifluoroethyl)benzene is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene: Similar structure but different position of substituents.
4-Bromo-1-fluoro-2-(2,2,2-trifluoroethyl)benzene: Another positional isomer with distinct chemical properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
2014423-79-9 |
|---|---|
Molecular Formula |
C8H5BrF4 |
Molecular Weight |
257.02 g/mol |
IUPAC Name |
1-bromo-2-fluoro-4-(2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C8H5BrF4/c9-6-2-1-5(3-7(6)10)4-8(11,12)13/h1-3H,4H2 |
InChI Key |
OWNBCPSBEVGTGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(F)(F)F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl[1-(pyridin-3-yl)ethyl]aminedihydrochloride](/img/structure/B15318984.png)
![2-Chloro-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B15318989.png)
![benzylN-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamatehydrochloride](/img/structure/B15319000.png)
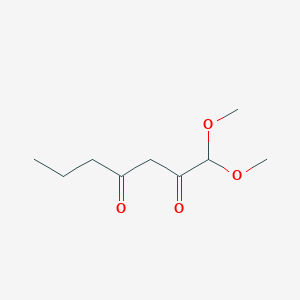
![3-[(3-Hydroxy-4-methylphenyl)methyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B15319014.png)
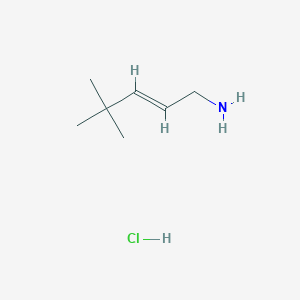
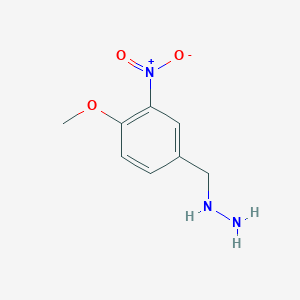
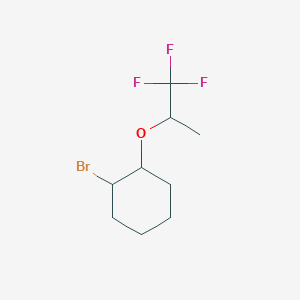
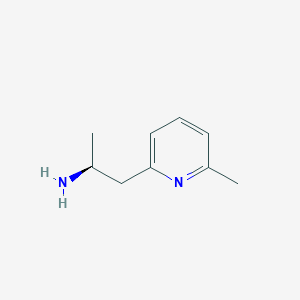
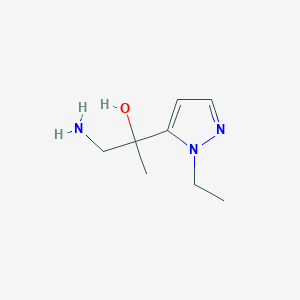
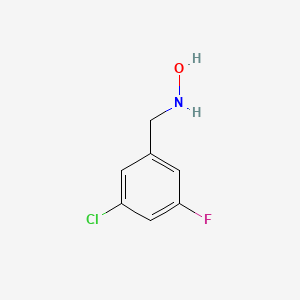

![Imidazo[1,5-a]pyridine-5-carboxylicacidhydrochloride](/img/structure/B15319063.png)

